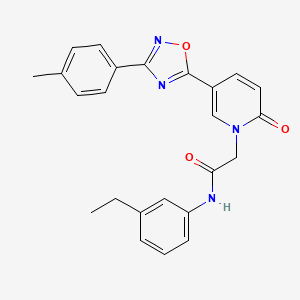![molecular formula C16H18N4OS B3005152 3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891124-36-0](/img/structure/B3005152.png)
3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidine class, which is known for its potential biological activities. The structure of this compound suggests that it may have affinity towards certain biological receptors or possess antimicrobial properties, as seen in similar compounds within the literature .
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives often involves multi-step reactions starting from various precursors such as mercapto compounds, hydrazonoyl halides, and orthoesters . For instance, the synthesis of 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones involves the reaction of mercapto derivatives with hydrazonoyl halides . Similarly, the synthesis of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones is achieved through a Dimroth-type rearrangement of their [1,2,4]triazolo[4,3-c]pyrimidine compounds . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. The substitution patterns on these rings, such as the presence of a 4-methylbenzylthio group at the 3 position and a propyl group at the 5 position, can significantly influence the compound's biological activity and binding affinity . The stereochemistry of the substituents also plays a crucial role in the compound's interaction with biological targets .
Chemical Reactions Analysis
Triazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and reactions with hydrazine, hydroxylamine, and heterocyclic amines . These reactions can lead to the formation of new derivatives with different biological activities. For example, the reaction of enaminones with active methylene compounds can yield substituted pyridines, pyrazoles, and isoxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the core structure. The presence of lipophilic groups can enhance the compound's ability to cross biological membranes, which is crucial for its pharmacological activity . The ionization constants and spectroscopic data, including UV, IR, and NMR spectra, provide valuable information for the identification and characterization of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, demonstrating the utility of such compounds in creating new chemical entities. The compound was characterized using X-ray single crystal diffraction and various spectroscopic techniques, including 1H NMR, 13C, and IR, with its antibacterial activity evaluated against both Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).
Antimicrobial Activities
Fused pyrimidines and their derivatives have been prepared and tested for their antimicrobial activity, showcasing the potential use of these compounds in medical research to develop new antibacterial agents (Hossain & Bhuiyan, 2009). Similarly, new thiazolopyrimidines have been synthesized with promising antimicrobial activity but no appreciable antitumor activity, indicating their specificity (Said et al., 2004).
Antifungal and Antibacterial Properties
A study on novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives showed significant antimicrobial activity against a range of microorganisms, highlighting the compounds' broad-spectrum potential in treating infections (Suresh et al., 2016).
Structural and Mechanistic Insights
Structural elucidation and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones provided insights into the compounds' formation mechanisms and their mild activities against certain microbes (Gomha et al., 2018).
Synthetic Methodologies and Green Chemistry
Research on the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives in supercritical carbon dioxide (CO2) offers an environmentally benign alternative to traditional solvent-based methods, demonstrating the compound's role in advancing green chemistry practices (Baklykov et al., 2019).
Wirkmechanismus
- Tang, Y., He, C., Imler, G. H., Parrish, D. A., & Shreeve, J. M. (2017). High-performing and thermally stable energetic 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole derivatives. Journal of Materials Chemistry A, 5(13), 6310–6317
- (2022). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrid Compounds. Pharmaceutical Research, 39(3), 1–14
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-3-4-13-9-14(21)17-15-18-19-16(20(13)15)22-10-12-7-5-11(2)6-8-12/h5-9H,3-4,10H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTCNSRCDDCYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

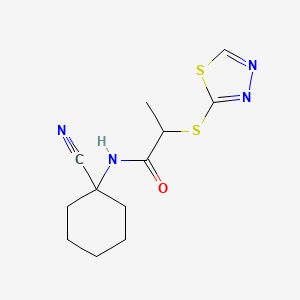
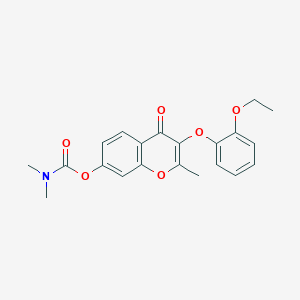
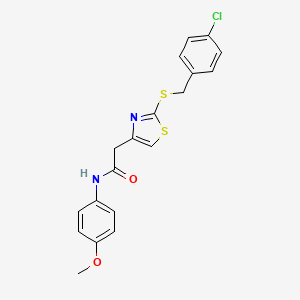

![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)
![N-[2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B3005077.png)
![2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3005079.png)
![5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005080.png)
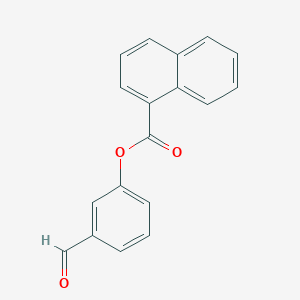
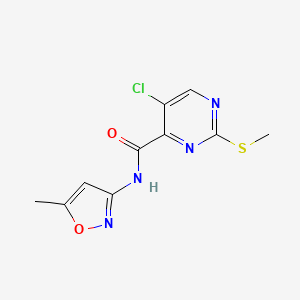

![N-[(2,6-Dimethylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B3005086.png)
![1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3005087.png)
